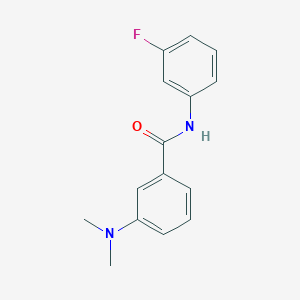

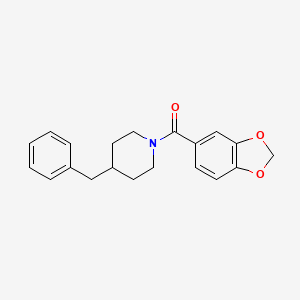

3-(dimethylamino)-N-(3-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, often starting from basic aromatic or heteroaromatic compounds. For instance, compounds with similar functional groups are synthesized through reactions involving intermediates such as nitrobenzoic acid, followed by a series of reductions, substitutions, and condensation reactions (Prakash et al., 1991). These methodologies highlight the complexity and the precision required in the synthesis of structurally specific benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including compounds similar to 3-(dimethylamino)-N-(3-fluorophenyl)benzamide, has been determined using X-ray crystallography. These studies reveal the spatial arrangement of atoms, the bond lengths, angles, and the presence of any molecular asymmetry or disorder. For example, disorder-induced polymorphism has been observed in some fluorophenyl benzamides, indicating variations in crystal packing and molecular conformation (Chopra & Row, 2008).

Scientific Research Applications

Diagnostic Imaging in Cancer Research

A significant application of a structurally similar compound involves the development of a positron emission tomography (PET) imaging probe, [18F]DMPY2, for the ultrasensitive detection of malignant melanoma. This probe demonstrated strong and prolonged tumoral uptake and rapid background clearance, suggesting its potential as a novel PET imaging agent for diagnosing melanoma at early stages (Pyo et al., 2020).

Synthesis and Chemical Studies

Research has also focused on the synthesis and characterization of novel compounds and materials for various applications. For instance, the synthesis and antimicrobial activity of novel derivatives carrying the benzamide moiety have been studied, showcasing their potential in antibacterial and antifungal applications (Ghorab et al., 2017). Furthermore, the compound's role in the synthesis of aromatic polymers containing 1,3,5-triazine rings highlights its utility in materials science, contributing to the development of polymers with unique properties (Lin et al., 1990).

Fluorescence and Sensing Applications

The study of fluorescent dyes and sensors represents another area of application. For example, the development of fluorescent labeling reagents for carboxylic acids in high-performance liquid chromatography (HPLC) illustrates the compound's utility in analytical chemistry. These reagents enable the highly sensitive detection of carboxylic acids, advancing analytical methodologies (Takechi et al., 1996).

Molecular Interactions and Properties

Investigations into the electronic delocalization effects on the dipole moment of enamino ketones have provided insights into the molecular properties of related compounds. These studies contribute to our understanding of molecular interactions and electronic structures, which are crucial for designing molecules with desired properties (Vanbrabant-Govaerts & Huyskens, 2010).

Safety and Hazards

properties

IUPAC Name |

3-(dimethylamino)-N-(3-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-18(2)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNGAGCTOBRTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)